molecular formula C20H22N2O4 B2399523 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide CAS No. 1103514-37-9

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide

Cat. No.: B2399523
CAS No.: 1103514-37-9
M. Wt: 354.406
InChI Key: ARBZLRCLVZYNEO-UHFFFAOYSA-N
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Description

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is an organic compound with a complex structure that includes an indoline core, an ethoxyphenoxy group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-ethoxyphenoxy)acetyl chloride.

    Indoline Derivative Formation: The next step involves the reaction of the acetyl chloride intermediate with N-methylindoline in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-methoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide
  • 1-(2-(4-ethoxyphenoxy)acetyl)-N-ethylindoline-2-carboxamide
  • 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxylic acid

Uniqueness

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-25-15-8-10-16(11-9-15)26-13-19(23)22-17-7-5-4-6-14(17)12-18(22)20(24)21-2/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBZLRCLVZYNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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